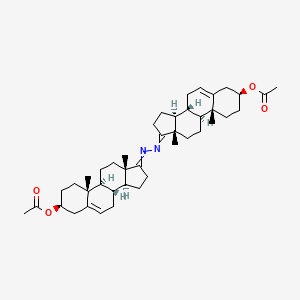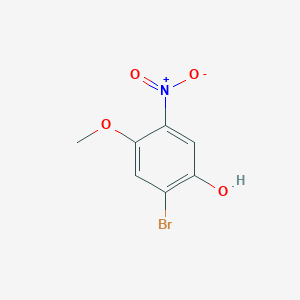
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- is a chemical compound with the molecular formula C24H17ClN2O2 and a molecular weight of 400.86 g/mol . This compound is characterized by its quinoline core structure, which is substituted with a cyano group at the 3-position, a chlorine atom at the 4-position, and two phenylmethoxy groups at the 6 and 7 positions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- involves several steps, typically starting with the preparation of the quinoline core. The synthetic route often includes the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Phenylmethoxylation: The phenylmethoxy groups can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- can be compared with other similar compounds, such as:
3-Quinolinecarbonitrile, 4-chloro-6,7-dimethoxy-: This compound has methoxy groups instead of phenylmethoxy groups, which may result in different chemical and biological properties.
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(ethoxy)-: The presence of ethoxy groups instead of phenylmethoxy groups can also influence its reactivity and applications.
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(methoxy)-:
Propriétés
Formule moléculaire |
C24H17ClN2O2 |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
4-chloro-6,7-bis(phenylmethoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O2/c25-24-19(13-26)14-27-21-12-23(29-16-18-9-5-2-6-10-18)22(11-20(21)24)28-15-17-7-3-1-4-8-17/h1-12,14H,15-16H2 |
Clé InChI |
ACKVGJHXLUHUSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)





![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)



![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)


![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)
